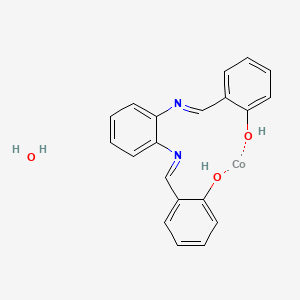
Hypophosphorous acid-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypophosphorous acid-d3 solution is a deuterated form of hypophosphorous acid, where the hydrogen atoms are replaced by deuterium. This compound is typically available as a 50 wt.% solution in deuterium oxide (D2O) and has an isotopic purity of 98 atom % D . It is used in various scientific applications, particularly in neutron diffraction studies due to its deuterium content .
Métodos De Preparación
Hypophosphorous acid-d3 solution can be synthesized through a proton-deuterium exchange reaction in deuterium oxide (D2O) . The general preparation involves treating aqueous solutions of hypophosphites with acids such as sulfuric or oxalic acid . The resulting solution is then subjected to proton-deuterium exchange to obtain the deuterated form . Industrial production methods are similar but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Hypophosphorous acid-d3 solution undergoes various chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the reduction of diazonium salts.
Oxidation Reactions: It can be oxidized to phosphoric acid and phosphine.
Substitution Reactions: It participates in substitution reactions with aldehydes to form α-aminophosphinic acids.
Common reagents used in these reactions include sulfuric acid, oxalic acid, and various aldehydes . The major products formed from these reactions are phosphoric acid, phosphine, and α-aminophosphinic acids .
Aplicaciones Científicas De Investigación
Hypophosphorous acid-d3 solution is widely used in scientific research due to its unique properties:
Chemistry: It is employed in neutron diffraction studies and as a reducing agent in various chemical reactions
Biology: It is used in the synthesis of biologically active organophosphorus compounds.
Medicine: It is involved in the synthesis of compounds with potential medicinal properties.
Industry: It is used in the production of surface-active agents, antioxidants, and flotation agents.
Mecanismo De Acción
The mechanism of action of hypophosphorous acid-d3 solution involves its role as a reducing agent. It donates electrons to other compounds, thereby reducing them. The molecular targets and pathways involved include the reduction of diazonium salts through a free radical chain mechanism .
Comparación Con Compuestos Similares
Hypophosphorous acid-d3 solution can be compared with other similar compounds such as:
Hypophosphorous acid: The non-deuterated form, which has similar chemical properties but lacks the deuterium atoms.
Phosphoric acid-d3 solution: Another deuterated compound used in similar applications.
Sulfuric acid-d2 solution: A deuterated form of sulfuric acid used in various chemical reactions.
This compound solution is unique due to its high isotopic purity and specific applications in neutron diffraction studies .
Propiedades
Fórmula molecular |
H3O2P |
|---|---|
Peso molecular |
69.015 g/mol |
Nombre IUPAC |
deuterio(dideuteriooxy)phosphane |
InChI |
InChI=1S/H3O2P/c1-3-2/h1-3H/i1D,2D,3D |
Clave InChI |
XRBCRPZXSCBRTK-CBYSEHNBSA-N |
SMILES isomérico |
[2H]OP([2H])O[2H] |
SMILES canónico |
OPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)
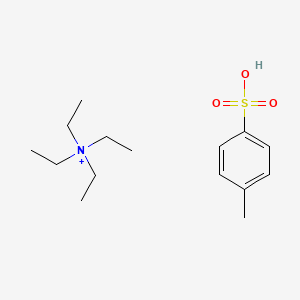


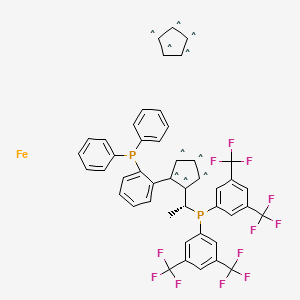
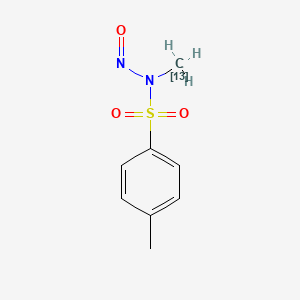
![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)


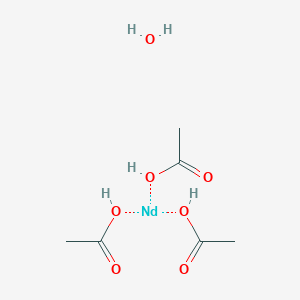

![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)

